Diphenhydramine citrate

概要

準備方法

合成経路と反応条件: パリゲニンは、様々な方法で合成できます。 一般的なアプローチの1つは、ポリエチレングリコール400をアンチソルベントとして用いるアンチソルベント法であり、溶解度と生物学的利用能を向上させます . このグリーンで効果的な戦略は、有毒な試薬の使用を回避するため、安定なパリゲニンナノサスペンションを調製するための好ましい方法となっています。

工業生産方法: 工業的な環境では、パリゲニンは、植物源からの抽出によって頻繁に生成されます。 パリゲニンの最も豊富な供給源には、カモミール、セロリ、パセリ、グァバが含まれます . 抽出プロセスは、一般的に、植物材料から化合物を分離するために溶媒を使用し、その後、目的の生成物を得るための精製ステップが続きます。

化学反応の分析

Degradation and Stability

Diphenhydramine is susceptible to decomposition, especially in the presence of strong acids . A chemical stability study examined the degradation of diphenhydramine (DIPH) in solutions and solids, revealing that it follows pseudo-first-order kinetics .

- The degradation processes follow pseudo-first-order kinetics.

- Degradation rate constants are in the range of to min.

- Half-life () varies with pH:

- pH 1: 18.01 hours

- pH 4: 50.15 hours

- pH 7: 71.65 hours

- The degradation is more pronounced in acidic conditions.

- Half-life () ranges from 12.39 to 16.72 hours over a pH range of 1–13.

Spectrophotometric measurements :

- FT-IR and NIR methods are used for qualitative analysis after accelerated degradation.

- Changes in IR spectra indicate degradation, such as decreased intensity in the C-O-C stretching vibration .

Interactions with Other Substances

- Acids and Bases : Diphenhydramine hydrochloride gives acidic solutions in water and can neutralize bases .

- Oxidizing and Reducing Agents : It may react with strong oxidizing and reducing agents .

- Ionic Liquids : Studies have explored the interactions of diphenhydramine hydrochloride with imidazolium-based ionic liquids .

Metabolism

Diphenhydramine undergoes rapid and extensive first-pass metabolism, primarily through two successive N-demethylations . The metabolites are further conjugated with glycine and glutamine and excreted in urine . Cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are involved in its metabolism .

- N-demethylation to N-desmethyldiphenhydramine.

- Further N-demethylation to N,N-didesmethyldiphenhydramine.

- Formation of acetyl metabolites like N-acetyl-N-desmethyldiphenhydramine.

- Oxidation to generate diphenylmethoxyacetic acid metabolite.

- Conjugation with glycine and glutamine for excretion in urine.

科学的研究の応用

Medical Uses

Diphenhydramine citrate is primarily utilized in the treatment of:

- Allergic Reactions : It is effective in alleviating symptoms associated with allergic rhinitis and other histamine-mediated conditions. Diphenhydramine is often administered in emergency settings to manage acute allergic reactions, including anaphylaxis, although its use as a primary treatment for anaphylaxis remains controversial due to insufficient evidence regarding its efficacy compared to epinephrine .

- Insomnia : Due to its sedative properties, this compound is frequently used as a short-term treatment for insomnia. Its anticholinergic effects can induce drowsiness, making it a common ingredient in over-the-counter sleep aids .

- Motion Sickness and Nausea : The compound is also effective in preventing and treating nausea and vomiting associated with motion sickness. Its antiemetic properties make it valuable for patients undergoing travel or certain medical treatments .

- Dermatological Applications : this compound is used topically to relieve itching associated with dermatoses and insect bites. Formulations include creams, gels, and lotions that minimize systemic side effects compared to oral administration .

Pharmacological Mechanisms

The pharmacological actions of this compound are mediated through several mechanisms:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 Receptor | Inverse agonist | Allergy reduction; sedation |

| mACh Receptors | Antagonist | Anticholinergic effects; antiparkinson |

| Sodium Channels | Blocker | Local anesthetic properties |

These mechanisms contribute to the compound's effectiveness across various therapeutic contexts, including allergy management, sedation, and pain relief .

Case Study 1: Pediatric Use

A study evaluated the safety and efficacy of this compound in children aged 2 to under 12 years for treating cough and cold symptoms. The findings highlighted the need for further pediatric pharmacokinetic studies to confirm appropriate dosing guidelines. Existing data suggest that while effective in adults, the evidence supporting its use in children remains less robust .

Case Study 2: Cognitive Effects in Older Adults

Research indicated that diphenhydramine use among hospitalized older patients correlates with cognitive decline and increased delirium symptoms. A logistic regression analysis revealed an adjusted odds ratio of 2.3 for cognitive decline in patients exposed to diphenhydramine compared to those who were not. This underscores the need for cautious prescribing practices in geriatric populations .

Case Study 3: Formulation Development

Innovative approaches have been employed to enhance the palatability and delivery of this compound through orally disintegrating tablets (ODTs). A study demonstrated that integrating crystal and particle engineering improved the tablet's characteristics, leading to faster disintegration times and better patient compliance .

作用機序

パリゲニンの作用機序には、様々な分子標的と経路との相互作用が関与しています。 パリゲニンは、PI3K/AKT、MAPK/ERK、JAK/STAT、NF-κB、Wnt/β-カテニン経路など、複数のシグナル伝達経路を調節することが知られています . これらの相互作用は、抗炎症作用、抗酸化作用、抗菌作用、抗ウイルス作用など、様々な生理学的効果をもたらします。 パリゲニンは、細胞アポトーシスとオートファジーを誘発し、細胞周期停止を誘発し、細胞遊走と浸潤を抑制し、免疫応答を刺激します .

類似の化合物との比較

パリゲニンは、ケルセチン、ルテオリン、ミリセチン、ケンフェロールなどの他のフラボノイドと頻繁に比較されます . これらの化合物は、類似の構造と特性を共有していますが、パリゲニンは、分子標的との特異的な相互作用と、幅広い薬理学的効果において独特です。 例えば、パリゲニンは、一部の対応化合物と比較して、より強い抗炎症作用と抗酸化作用を示すことが示されています .

類似の化合物のリスト:- ケルセチン

- ルテオリン

- ミリセチン

- ケンフェロール

パリゲニンの独特の特性と幅広い用途は、科学研究の様々な分野で注目すべき化合物となっています。

類似化合物との比較

Parigenin is often compared with other flavonoids, such as quercetin, luteolin, myricetin, and kaempferol . While these compounds share similar structures and properties, parigenin is unique in its specific interactions with molecular targets and its broad range of pharmacological effects. For example, parigenin has been shown to have stronger anti-inflammatory and antioxidant activities compared to some of its counterparts .

List of Similar Compounds:- Quercetin

- Luteolin

- Myricetin

- Kaempferol

Parigenin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

生物活性

Diphenhydramine citrate is a salt form of diphenhydramine, a first-generation antihistamine widely used for its sedative and antiallergic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and emerging research findings.

Diphenhydramine functions primarily as an H1 receptor antagonist , blocking the effects of histamine, which is responsible for allergic reactions. Its biological targets and effects are summarized in the following table:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 receptor | Inverse agonist | Allergy reduction; sedation |

| Muscarinic acetylcholine (mACh) receptors | Antagonist | Anticholinergic effects; sedation |

| Sodium channels | Blocker | Local anesthetic properties |

In addition to its antihistaminic effects, diphenhydramine exhibits anticholinergic properties , which can lead to side effects such as dry mouth, urinary retention, and blurred vision. It also acts as a local anesthetic by blocking sodium channels, contributing to its use in various medical contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from other forms due to its molecular weight (447.5 g/mol) compared to diphenhydramine hydrochloride (291.8 g/mol). Key pharmacokinetic parameters include:

- Oral Bioavailability : 40% to 60%

- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration

- Metabolism : Primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) involving extensive first-pass metabolism .

Clinical Applications

This compound is primarily used for:

- Allergy Relief : Effective in treating allergic rhinitis and urticaria.

- Sedation : Commonly used as a sleep aid due to its sedative properties.

- Antitussive and Cold Remedies : Often included in combination products for cough and cold relief .

TIRED Study

A notable clinical trial, known as the TIRED study, investigated the effectiveness of diphenhydramine in infants with sleep disturbances. The study revealed minimal improvement among participants receiving diphenhydramine compared to placebo, leading to early termination due to insufficient efficacy data .

COVID-19 Research

Recent studies have indicated that diphenhydramine may possess antiviral properties against SARS-CoV-2. Laboratory tests demonstrated that diphenhydramine could inhibit virus replication by approximately 30%, with even greater efficacy when combined with lactoferrin, achieving a 99% reduction in viral activity . This finding suggests potential new applications for diphenhydramine beyond its traditional uses.

Toxicity and Withdrawal

Research has documented cases of diphenhydramine toxicity and withdrawal symptoms. One case involved a patient with chronic abuse presenting with severe neurological symptoms. Administration of intravenous diphenhydramine resulted in immediate symptom relief, highlighting its potent effects even in overdose situations .

特性

IUPAC Name |

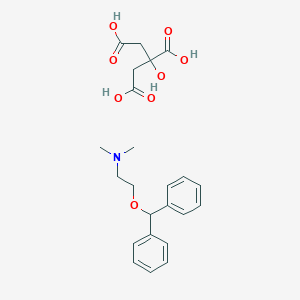

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80237211 | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88637-37-0 | |

| Record name | Diphenhydramine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?

A: Accurately quantifying this compound, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of this compound, ibuprofen, and their respective impurities in a combined dosage form [].

Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like this compound?

A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, this compound in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.

Q3: How does the structural flexibility of this compound manifest, and what implications does this have for its solid-state properties?

A: this compound exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].

Q4: What is the significance of studying the polymorphic transformations of this compound?

A: Understanding the polymorphic behavior of this compound is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].

Q5: How has the labeling of over-the-counter drug products containing this compound been addressed by regulatory bodies?

A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing this compound or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。